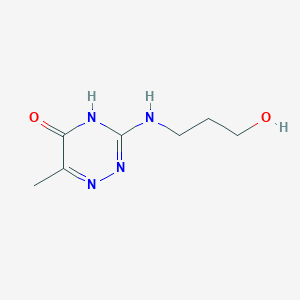

3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one

Description

X-ray Crystallographic Data

While direct X-ray crystallographic data for this specific compound is unavailable in the provided sources, structural analogs such as 3-amino-1,2,4-triazin-5(2H)-one have been characterized. For example, single-crystal X-ray analysis of the analogous compound 3-amino-1,2,4-triazin-5(2H)-one revealed a planar triazine ring with bond lengths of 1.32–1.40 Å for C–N bonds and 1.22 Å for the carbonyl (C=O) bond. The amino group at position 3 and the methyl group at position 6 in the target compound are expected to induce minor steric distortions, but the overall planarity of the triazine ring is likely preserved due to resonance stabilization.

Key geometric parameters inferred from related structures include:

Tautomeric Forms and Resonance Stabilization

The compound exhibits tautomerism mediated by proton transfer between the N2 and N4 positions of the triazine ring. Experimental studies on similar 1,2,4-triazin-5(4H)-ones, such as 3-amino-6-methyl-1,2,4-triazin-5(4H)-one , demonstrate that the amino-oxo tautomer (2H-form) predominates in solution and solid states. This preference arises from resonance stabilization involving the carbonyl group and adjacent nitrogen atoms:

$$

\text{Resonance structures: } \text{O} \leftrightarrow \text{N} \leftrightarrow \text{N}

$$

The (3-hydroxypropyl)amino substituent at position 3 further stabilizes the tautomeric equilibrium through hydrogen bonding with the carbonyl oxygen. Computational studies on related systems suggest that the energy difference between tautomers is <5 kcal/mol, enabling dynamic interconversion under ambient conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

- δ 1.65 ppm (m, 2H) : Methylene protons of the hydroxypropyl chain.

- δ 2.40 ppm (s, 3H) : Methyl group at position 6.

- δ 3.35–3.55 ppm (m, 4H) : Protons adjacent to the amino and hydroxyl groups.

- δ 4.80 ppm (t, 1H) : Hydroxyl proton (exchangeable with D₂O).

- δ 8.15 ppm (s, 1H) : NH proton of the triazine ring.

¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) Absorption Profiles

Key IR absorptions (KBr pellet, cm⁻¹):

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

- Parent ion [M+H]⁺ : m/z 185.1 (calculated: 184.20).

- Major fragments:

High-resolution mass spectrometry (HRMS) confirms the molecular formula with an observed m/z of 185.1034 (theoretical: 185.1038).

Properties

IUPAC Name |

3-(3-hydroxypropylamino)-6-methyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-5-6(13)9-7(11-10-5)8-3-2-4-12/h12H,2-4H2,1H3,(H2,8,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOONQDIWYXJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of 3-hydroxypropylamine with 6-methyl-1,2,4-triazin-5(4H)-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or water, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pH, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for cost-effectiveness and scalability, with considerations for the availability of raw materials, energy consumption, and waste management. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydro or tetrahydro triazine derivatives.

Substitution: Formation of various substituted triazine derivatives with different functional groups.

Scientific Research Applications

3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The hydroxypropylamino group and the triazine ring play crucial roles in determining the compound’s binding affinity and specificity. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, applications, and key properties of 3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one with analogous triazinones:

Key Observations:

- Position 3 Substituents: The hydroxypropylamino group in the target compound is unique, contrasting with methylthio (metribuzin), methyl (metamitron), or mercapto groups.

- Position 6 Substituents : The methyl group at position 6 is smaller than tert-butyl (metribuzin) or phenyl (metamitron), possibly reducing steric hindrance and enhancing reactivity in nucleophilic reactions .

Agricultural Potential

While metribuzin and metamitron are established herbicides, the target compound’s herbicidal efficacy is unconfirmed. For instance, hydrazones derived from 4-amino-6-tert-butyl-triazin-5-one exhibit twice the antioxidant activity of ascorbic acid, implying that the hydroxypropylamino group could similarly mitigate oxidative stress .

Biological Activity

3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a triazine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity through various studies and research findings.

Chemical Structure and Properties

The compound features a triazine ring with a hydroxypropylamino group and a methyl substituent. Its molecular formula is C₇H₁₄N₄O, and it is classified under triazine derivatives, which are known for their diverse biological activities.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The hydroxypropylamino group enhances its binding affinity to these targets, potentially modulating their activity.

Biological Activities

1. Antimicrobial Activity

- Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and fungi. In one study, certain derivatives demonstrated enhanced antimicrobial efficacy compared to standard antibiotics like Ampicillin and Miconazole nitrate .

- The presence of lipophilic groups in the structure was found to improve antimicrobial activity, suggesting that modifications to the compound could lead to more potent derivatives.

2. Antiviral Activity

- The compound's antiviral potential has been explored through various in vitro assays. Triazine derivatives have shown promise in inhibiting viral replication in cell cultures, although specific data on this compound is still limited.

- Further investigations are necessary to elucidate the exact mechanisms by which these compounds exert antiviral effects.

3. Anticancer Activity

- Preliminary studies indicate that this compound may possess anticancer properties. Research involving similar triazine derivatives has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver carcinoma (HepG2) cells .

- The mechanisms behind these effects may involve apoptosis induction and cell cycle arrest, warranting further exploration of this compound's potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Hydroxypropyl-1,2,4-triazine | Similar triazine base | Moderate antimicrobial activity |

| 6-Methyl-1,2,4-triazine | Methyl substitution | Enhanced cytotoxicity against cancer cells |

| 3-Amino-8-hydroxytriazine | Hydroxyl group | Notable antiviral effects |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazine derivatives against common pathogens using the agar diffusion method. The results indicated that certain modifications led to significantly improved efficacy compared to traditional antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on the triazine scaffold .

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, researchers synthesized several triazine derivatives and tested them against human cancer cell lines. The findings revealed that some compounds exhibited potent cytotoxic effects, leading to further interest in the structural modifications of this compound for enhancing therapeutic outcomes .

Q & A

Q. What are the recommended synthetic routes for 3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions between substituted triazole precursors and hydroxypropylamine derivatives. For example, triazine derivatives are typically prepared by reacting 3-amino-1,2,4-triazole with aldehydes or ketones under reflux in polar solvents (e.g., ethanol or DMF) . Optimization involves:

Q. How should researchers characterize the compound’s purity and structural integrity?

Key methods include:

- Spectroscopy :

- Chromatography :

Q. What are the primary biological targets associated with this triazine derivative?

Triazine derivatives often target enzymes (e.g., kinases, oxidoreductases) or DNA/protein interactions. Computational docking studies suggest potential binding to ATP-binding pockets due to the triazine core’s planar structure . Preliminary in vitro assays should prioritize kinase inhibition and cytotoxicity screening (e.g., MTT assays on cancer cell lines) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values or target specificity may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Structural analogs : Compare activity with related compounds (e.g., benzyl- or phenyl-substituted triazines) to identify critical substituents .

- Metabolic stability : Assess compound degradation in physiological buffers (pH 7.4, 37°C) using LC-MS .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., EGFR, CDK2) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- QSAR : Correlate substituent electronic properties (Hammett constants) with bioactivity .

Q. How can stability under physiological conditions be systematically evaluated?

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent variation : Synthesize analogs with modified hydroxypropyl chain lengths or methyl group replacements (e.g., ethyl, halogen) .

- Bioisosteric replacement : Replace the triazine ring with pyrimidine or pyridine cores to assess scaffold flexibility .

- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using MOE or Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.